3,3'-Bi-(1,2,4-4H-triazole), 5,5'-di(trifluoroacetylamino)-
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Overview
Description
- It consists of two 1,2,4-triazole rings (3,3’-bi-1,2,4-triazole) linked together at the 3 and 5 positions.
- Additionally, each triazole ring is substituted with trifluoroacetylamino groups at the 5,5’- positions.
- This compound exhibits potential applications in various fields due to its unique structure and properties.
3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: is a triheterocyclic compound with an intriguing structure.
Preparation Methods
- The synthetic route for 3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)- involves the condensation of appropriate precursors.
- One possible method is the reaction between 3,5-diamino-1,2,4-triazole and trifluoroacetyl chloride.
- The reaction conditions typically involve solvent-based or solid-state reactions.
- Industrial production methods may vary, but optimization for yield and purity is crucial.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., hydrazine), and nucleophilic substitution reagents.
- Major products formed depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: As a nitrogen-rich compound, it may find use in energetic materials or as a ligand in coordination chemistry.
Biology: Its unique structure could be explored for biological activity, such as enzyme inhibition or protein binding.
Medicine: Investigate its potential as a drug candidate or diagnostic agent.
Industry: Consider applications in materials science, catalysis, or sensors.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research.
- Molecular targets and pathways involved remain an area of investigation.
Comparison with Similar Compounds
- Similar compounds include other triazoles, but few possess this specific combination of features.
3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: stands out due to its dual triazole rings and trifluoroacetylamino substituents.
Remember that this compound’s potential applications are still being explored, and further studies are needed to fully understand its properties and behavior
- Bao, F., Zhang, G., Jin, S., Zhang, Y., & Li, L. (2018). Thermal decomposition and thermal stability of potassium 3,3′-dinitrimino-5,5′-bis (1H-1,2,4-triazole). Journal of Thermal Analysis and Calorimetry, 133(4), 1563–1569
ChemicalBook: Benzoic acid, 3,5-bis (4H-1,2,4-triazol-4-yl)-. CAS1312133-68-8.
Properties
Molecular Formula |
C8H4F6N8O2 |
---|---|
Molecular Weight |
358.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-[3-[(2,2,2-trifluoroacetyl)amino]-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H4F6N8O2/c9-7(10,11)3(23)17-5-15-1(19-21-5)2-16-6(22-20-2)18-4(24)8(12,13)14/h(H2,15,17,19,21,23)(H2,16,18,20,22,24) |
InChI Key |
KALZYKDROXSAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)NC(=O)C(F)(F)F)C2=NC(=NN2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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